Cas no 1461689-21-3 ((4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol)

The compound (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative with potential applications in organic synthesis and pharmaceutical research. Its stereospecific (4R) configuration ensures precise enantiomeric purity, which is critical for asymmetric synthesis and bioactive compound development. The ethyl substituent at the 6-position enhances lipophilicity, while the hydroxyl group at the 4-position provides a reactive site for further functionalization. This structure is valuable as an intermediate in the synthesis of more complex molecules, particularly those requiring chiral benzopyran scaffolds. Its well-defined stereochemistry and modifiable functional groups make it a versatile building block for medicinal chemistry and material science applications.
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol structure
1461689-21-3 structure
Product Name:(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS No:1461689-21-3
MF:C11H14O2
MW:178.227663516998
CID:4600814
PubChem ID:65721252
Update Time:2025-10-28

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Chemical and Physical Properties

Names and Identifiers

    • (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
    • (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-ol
    • Inchi: 1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m1/s1
    • InChI Key: VBYFSLDMGVADKA-SNVBAGLBSA-N
    • SMILES: O1C2C=CC(CC)=CC=2[C@@H](CC1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • XLogP3: 2
  • Topological Polar Surface Area: 29.5

(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R279023-10mg
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3
10mg
$ 70.00 2022-06-03
TRC
R279023-50mg
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3
50mg
$ 230.00 2022-06-03
TRC
R279023-100mg
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3
100mg
$ 340.00 2022-06-03
Enamine
EN300-135827-0.05g
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3 95%
0.05g
$205.0 2023-05-24
Enamine
EN300-135827-0.1g
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3 95%
0.1g
$306.0 2023-05-24
Enamine
EN300-135827-0.25g
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3 95%
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$438.0 2023-05-24
Enamine
EN300-135827-0.5g
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3 95%
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$691.0 2023-05-24
Enamine
EN300-135827-1.0g
(4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
1461689-21-3 95%
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$884.0 2023-05-24
Enamine
EN300-135827-2.5g
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$2566.0 2023-05-24

Additional information on (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Introduction to (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3)

The compound (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3) is a fascinating molecule with significant potential in various fields, including pharmaceuticals and organic synthesis. This compound belongs to the class of benzopyrans, which are aromatic heterocycles with a benzene ring fused to a dihydropyran structure. The R configuration at the 4-position indicates its stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as asymmetric catalysis and direct arylation. These methods not only enhance the yield but also improve the enantioselectivity, making it more suitable for applications in drug discovery and development.

The benzopyran framework is known for its versatility in binding to various biological targets, including enzymes and receptors. Studies have shown that (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for applications in skincare products and nutraceuticals.

In the pharmaceutical industry, this compound has garnered attention due to its potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems and protect against neurodegenerative conditions such as Alzheimer's disease. The ethoxy group at the 6-position further enhances its lipophilicity, improving its bioavailability and efficacy.

From a structural perspective, the molecule's dihydro ring system provides flexibility, allowing it to adopt conformations that facilitate interactions with biological targets. This property is particularly advantageous in drug design, where conformational flexibility can enhance binding affinity and selectivity.

Moreover, the compound's synthesis has been optimized through the use of green chemistry principles, reducing waste and improving sustainability. This aligns with the growing demand for environmentally friendly processes in the chemical industry.

Recent research has also explored the use of (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol as a precursor for more complex molecules. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis.

In conclusion, (4R)-6-Ethyl-3,4-Dihydro-2H-1-Benzopyran-4-Ol (CAS No. 1461689-21-3) is a versatile and biologically active compound with wide-ranging applications. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a key molecule in both academic research and industrial applications.

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